Cas no 868154-04-5 (methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate)

methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate
- methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 2-[(2-benzofuranylcarbonyl)amino]-4,5-dimethyl-, methyl ester
- AKOS002205403
- AB01313014-01
- F1736-0732
- NCGC00316876-01
- methyl 2-(benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- 868154-04-5
-
- Inchi: 1S/C17H15NO4S/c1-9-10(2)23-16(14(9)17(20)21-3)18-15(19)13-8-11-6-4-5-7-12(11)22-13/h4-8H,1-3H3,(H,18,19)
- InChI Key: FOPUHIHBSHKKMP-UHFFFAOYSA-N
- SMILES: C1(NC(C2=CC3=CC=CC=C3O2)=O)SC(C)=C(C)C=1C(OC)=O
Computed Properties
- Exact Mass: 329.07217913g/mol
- Monoisotopic Mass: 329.07217913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.8Ų
- XLogP3: 4.7
Experimental Properties
- Density: 1.343±0.06 g/cm3(Predicted)
- Boiling Point: 405.0±45.0 °C(Predicted)
- pka: 12.00±0.70(Predicted)
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1736-0732-4mg |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-2μmol |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-10μmol |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-10mg |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-3mg |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-5μmol |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-15mg |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-1mg |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-2mg |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1736-0732-5mg |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate |
868154-04-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate
Recent Advances in the Study of Methyl 2-(1-Benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate (CAS: 868154-04-5)
The compound methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate (CAS: 868154-04-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, which combines benzofuran and thiophene moieties, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic pathways.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route that achieved a 78% yield through careful optimization of reaction conditions, including temperature control and catalyst selection. The study also noted the compound's remarkable stability under various pH conditions, suggesting potential for oral administration in therapeutic applications.
Pharmacological investigations have revealed promising activity against several biological targets. In vitro studies conducted by a multinational research team demonstrated significant inhibitory effects on protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. These findings were further supported by molecular docking studies that highlighted strong interactions between the compound's benzofuran moiety and the ATP-binding site of target kinases.
The compound's potential as a lead structure for drug development has been explored in multiple disease models. A 2024 preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate showed notable efficacy in reducing tumor growth in xenograft models of non-small cell lung cancer, with minimal observed toxicity at therapeutic doses. These results have sparked interest in further structural modifications to enhance potency and selectivity.
Structural-activity relationship (SAR) studies have been particularly fruitful in understanding the compound's pharmacophore. Researchers have identified that the dimethylthiophene carboxylate moiety plays a crucial role in maintaining the compound's three-dimensional conformation, while the benzofuran ring contributes significantly to target binding affinity. Recent modifications to the amide linker have yielded derivatives with improved pharmacokinetic properties.
From a drug development perspective, the compound presents several advantages, including good solubility in common organic solvents and favorable logP values suggesting adequate membrane permeability. However, challenges remain in optimizing its metabolic stability, as preliminary studies have identified potential sites of rapid hepatic metabolism that could limit bioavailability.
Future research directions are likely to focus on three main areas: (1) further optimization of the chemical structure to enhance potency and selectivity, (2) comprehensive toxicological profiling to assess safety margins, and (3) exploration of combination therapies with existing chemotherapeutic agents. The compound's unique structural features continue to make it an attractive candidate for medicinal chemistry programs targeting various disease pathways.
In conclusion, methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate represents a promising chemical scaffold with demonstrated biological activity across multiple therapeutic areas. While significant progress has been made in understanding its pharmacological potential, further research is needed to fully realize its therapeutic applications. The compound's development trajectory exemplifies the ongoing convergence of synthetic chemistry and biological screening in modern drug discovery.
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